molecular formula C8H9BrMgO2 B1590818 2,5-Dimethoxyphenylmagnesium bromide CAS No. 62890-98-6

2,5-Dimethoxyphenylmagnesium bromide

Cat. No. B1590818
CAS RN: 62890-98-6
M. Wt: 241.36 g/mol
InChI Key: OGUMLBJCEMZKKU-UHFFFAOYSA-M
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Description

2,5-Dimethoxyphenylmagnesium bromide is a Grignard reagent with the linear formula (CH3O)2C6H3MgBr . It is commonly used in organic synthesis . The molecular weight of this compound is 241.36 .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxyphenylmagnesium bromide can be represented by the SMILES string COc1ccc (OC)c ( [Mg]Br)c1 . This indicates that the compound contains a phenyl ring with two methoxy groups attached at the 2 and 5 positions, and a magnesium bromide group attached at one of the carbon atoms of the phenyl ring .


Physical And Chemical Properties Analysis

2,5-Dimethoxyphenylmagnesium bromide is a solution with a concentration of 0.5 M in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.964 g/mL at 25 °C . The compound is sensitive to air and moisture .

Scientific Research Applications

Redox-Active Macromolecules

Researchers Rathore, Burns, and Deselnicu (2001) synthesized macromolecules containing multiple redox-active sites using 2,5-dimethoxytolylmagnesium bromide. These macromolecules acted as efficient "electron sponges," showcasing potential in redox chemistry applications (Rathore et al., 2001).

Synthesis of Organic Compounds

Eade, McDonald, and Simes (1975) utilized 2,6-dimethoxyphenylmagnesium bromide in the synthesis of α-D-glucopyranosyl-2,6-dimethoxybenzene, demonstrating its role in the formation of complex organic molecules (Eade et al., 1975).

Nanoparticle Synthesis and Biocompatibility

Mahmoudi et al. (2009) studied the biocompatibility of superparamagnetic iron oxide nanoparticles (SPIONs) synthesized using ferrous salts and 2,5-dimethoxyphenyl compounds, highlighting its relevance in nanoparticle synthesis and biomedical applications (Mahmoudi et al., 2009).

Suzuki Cross-Coupling Reactions

Winkle and Schaab (2001) explored the use of 3,5-dimethylphenylmagnesium bromide in Suzuki cross-coupling reactions, essential for creating complex organic frameworks (Winkle and Schaab, 2001).

Understanding Grignard Reagent Structures

Spek et al. (1974) and Ōkubo (1975) conducted structural studies on Grignard reagents, including ethylmagnesium bromide and phenylmagnesium bromide, to understand their molecular configurations and reactivity, which is fundamental to organometallic chemistry (Spek et al., 1974), (Ōkubo, 1975).

Synthetic Processes in Chemical Engineering

Smeets et al. (2003) reported on the process design and scale-up for synthesizing organic compounds using Grignard reagents like thienylmagnesium bromide, reflecting the practical applications in industrial chemical processes (Smeets et al., 2003).

Medicinal Chemistry and Drug Synthesis

Dixon, Netherton, and Baines (1998) researched the addition of methylmagnesium iodide to organometallic compounds, demonstrating the application of Grignard reagents in the synthesis of drugs and bioactive molecules (Dixon et al., 1998).

Safety And Hazards

This compound is considered hazardous. It is flammable and may cause burns to the eyes, skin, and mucous membranes . It reacts violently with water and its vapors may form explosive mixtures with air . Containers of this compound may explode when heated . It is recommended to handle this compound under inert gas and protect it from moisture .

properties

IUPAC Name

magnesium;1,4-dimethoxybenzene-6-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O2.BrH.Mg/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUMLBJCEMZKKU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C[C-]=C(C=C1)OC.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxyphenylmagnesium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
GA Holmberg - Acta Chem. Scand, 1954 - actachemscand.org
Some time ago the author published a report on the reaction between carbon dioxide and methoxy substituted phenylmagnesium and tolylmagnesium bromides 1. It was then stated …
Number of citations: 8 actachemscand.org
CA Bartram, DA Battye, CR Worthing - Journal of the Chemical Society …, 1963 - pubs.rsc.org
OTHER work required a number of 2, 5--dialkoxyphenols, and in particular large quantities of 2, 5-dimethoxyphenol. 2, 5-Dimethoxyphenol has been obtained l4 by the diazotisation of 2…
Number of citations: 0 pubs.rsc.org
SC Welch, A Rao - Tetrahedron Letters, 1977 - Elsevier
The two naturally occurring hydroquinones zonarol (Ib) and isozonarol (2b) were isolated from brown seaweed Dictyopteris undulata found in the Pacific Ocean. ls2 The structure and …
Number of citations: 21 www.sciencedirect.com
HM Fales - Journal of the American Chemical Society, 1955 - ACS Publications
The complete sequence from the methiodide can be carried out on a test-tube scale in a few minutes with no special precautions. In fact, the dihydro-quinazoline methiodide may be …
Number of citations: 25 pubs.acs.org
AT Watson, K Park, DF Wiemer… - The Journal of Organic …, 1995 - ACS Publications
Racemic arenarol (1) has been synthesizedfrom the known decalin 5/3-carbethoxy-l, l-(l, 2-ethylenedioxy)-5a, 8a^-dimethyl-l, 2, 3, 5, 6, 7, 8, 8a-octahydro-6-oxonaphthalene (9) via a …
Number of citations: 58 pubs.acs.org
A Rosales, J Munoz-Bascon… - The Journal of …, 2015 - ACS Publications
A bioinspired and sustainable procedure for the straightforward synthesis of (±)-aureol has been achieved in eight steps (14% overall yield) from epoxyfarnesol. The key steps are the …
Number of citations: 43 pubs.acs.org
SC Welch, ASCP Rao - The Journal of Organic Chemistry, 1978 - ACS Publications
Acknowledgments. We thank Mr. William Rosenstein for technical assistance, Mr. ST Bella for microanalyses, and the National Science Foundation for support of this research through …
Number of citations: 42 pubs.acs.org
M HORI, T KATAOKA, H SHIMIZU… - Chemical and …, 1974 - jstage.jst.go.jp
The reactions of 5-substituted dibenzothiophenium salts, having one or two substituents, with sodium alkoxides and benzenethiolate have been studied in the protic solvents. The …
Number of citations: 12 www.jstage.jst.go.jp
堀幹夫, 片岡貞, 清水洋, 宮垣充弘… - Chemical and …, 1974 - jlc.jst.go.jp
The reactions of 5-substituted dibenzothiophenium salts, having one or two substituents, with sodium alkoxides and benzenethiolate have been studied in the protic solvents. The …
Number of citations: 2 jlc.jst.go.jp
JC Anderson, DJ Pearson - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
A strategy for the synthesis of popolohuanone E, an oxidatively dimerised arenarol derivative with selective cytotoxic behaviour against non-small cell human lung cancer cells, is …
Number of citations: 24 pubs.rsc.org

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